molecular formula C15H19ClN2O4S B2496999 Ethyl 1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidine-4-carboxylate hydrochloride CAS No. 1285504-67-7

Ethyl 1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidine-4-carboxylate hydrochloride

Cat. No. B2496999
CAS RN: 1285504-67-7
M. Wt: 358.84
InChI Key: DBDQLSNXTUWKAH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to Ethyl 1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidine-4-carboxylate hydrochloride involves multi-step chemical processes, utilizing starting materials through reactions like click chemistry or condensation. For instance, a related compound was synthesized using click chemistry, starting from a fluorobenzo[d]isoxazolyl piperidinyl ethanone, characterized by spectroscopic methods such as IR, NMR, and MS studies (Govindhan et al., 2017).

Molecular Structure Analysis

The molecular structure of synthesized compounds is often confirmed through single crystal X-ray diffraction (XRD) analysis, providing detailed insights into the arrangement of atoms within the molecule. XRD analysis has confirmed the structure of similar compounds, showcasing the importance of this method in understanding the molecular architecture (Thimmegowda et al., 2009).

Chemical Reactions and Properties

Compounds with a similar structure to Ethyl 1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidine-4-carboxylate hydrochloride undergo various chemical reactions, leading to the formation of new compounds with diverse biological and chemical properties. These reactions include condensation, hydrolysis, and cyclization, significantly altering the compound's functionality (Mohamed, 2021).

Physical Properties Analysis

The physical properties of such compounds, including thermal stability and crystallinity, are crucial for their practical application. Thermal analysis techniques like TGA and DSC are used to evaluate these properties, providing information on the compound's stability under various temperature conditions (Govindhan et al., 2017).

Chemical Properties Analysis

Chemical properties, including reactivity with other compounds and potential biological activities, are determined through various analytical and bioassay techniques. For example, the cytotoxicity of synthesized compounds can be evaluated to understand their potential biological applications, and molecular docking studies can provide insights into the interaction with biological targets (Govindhan et al., 2017).

Scientific Research Applications

Metabolism and Pharmacokinetics

Studies on the metabolic fate of similar compounds, such as irinotecan (a camptothecin derivative), reveal the importance of understanding the enzymatic processes involved in drug metabolism. Irinotecan is metabolized to active and inactive metabolites, highlighting the role of glucuronidation in modulating the therapeutic and toxic effects of drugs. This insight is crucial for the development of treatments with an optimized therapeutic index (Gupta et al., 1994).

Diagnostic Imaging

The sigma receptor is a significant target in the development of diagnostic imaging agents. Studies on compounds like N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) demonstrate the potential of sigma receptor ligands in visualizing tumors, including breast cancer, in vivo. This research underscores the utility of such compounds in noninvasive diagnostic procedures, providing a basis for their application in cancer detection (Caveliers et al., 2002).

Chemical Biomarkers

The study of parabens and their metabolites in human samples (urine, blood, and seminal plasma) serves as an example of using chemical biomarkers for assessing human exposure to environmental chemicals. Investigations into the occurrence, metabolism, and potential health impacts of parabens demonstrate the relevance of such research in public health and safety. This approach can be applied to study the exposure and effects of various chemical compounds, including Ethyl 1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidine-4-carboxylate hydrochloride, in human populations (Honda et al., 2018).

Toxicology and Safety Evaluations

Research on the toxicological profiles of compounds, including their mechanisms of action and potential adverse effects, forms a critical aspect of scientific applications. For example, studies on the metabolic pathways and elimination of compounds like benoxinate in humans provide essential data for evaluating their safety and efficacy. Such information is vital for regulatory approvals and clinical use (Kasuya et al., 1987).

properties

IUPAC Name

ethyl 1-(1,1-dioxo-1,2-benzothiazol-3-yl)piperidine-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S.ClH/c1-2-21-15(18)11-7-9-17(10-8-11)14-12-5-3-4-6-13(12)22(19,20)16-14;/h3-6,11H,2,7-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDQLSNXTUWKAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NS(=O)(=O)C3=CC=CC=C32.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidine-4-carboxylate hydrochloride

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